The synthesis of 5,6-Methylenedioxy-2-methylaminoindan involves several key steps:
This multi-step synthesis highlights the complexity involved in producing this compound and its analogues.
The molecular formula of 5,6-Methylenedioxy-2-methylaminoindan is , indicating it contains 11 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
These structural characteristics play a crucial role in determining the compound's interactions with biological systems .
5,6-Methylenedioxy-2-methylaminoindan undergoes various chemical reactions typical for aminoindanes:
These reactions are essential for understanding how the compound exerts its pharmacological effects.
The mechanism of action of 5,6-Methylenedioxy-2-methylaminoindan primarily involves:
This mechanism underlies both its therapeutic potential and risks associated with misuse .
The physical properties can vary based on purity and specific synthesis methods used .
5,6-Methylenedioxy-2-methylaminoindan has been primarily studied for its potential applications in:
These applications highlight both the scientific interest in this compound and the regulatory challenges it poses due to its psychoactive properties .
Table 1: Key Identifiers of 5,6-Methylenedioxy-2-methylaminoindan
Property | Value/Descriptor |
---|---|
Systematic Name | N-methyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine |
CAS Registry Number | 132741-82-3 |
Molecular Formula | C₁₁H₁₃NO₂ |
Molecular Weight | 191.23 g/mol |
IUPAC Name | N-methyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine |
Synonyms | MDMAI; 5,6-Methylenedioxy-N-methyl-2-aminoindane |
Spectroscopic fingerprints include:
Table 2: Structural and Functional Comparison of Key Aminoindanes
Compound | Molecular Formula | Substituents | Key Structural Differences | Primary Pharmacological Target |
---|---|---|---|---|
5,6-Methylenedioxy-2-methylaminoindan (MDMAI) | C₁₁H₁₃NO₂ | -N-CH₃ at C2 | N-methylation on amino group | Selective serotonin release (SSRA) |
MDAI | C₁₀H₁₁NO₂ | -NH₂ at C2 | Primary amine at C2 | Serotonin/norepinephrine release (SNRA) |
2-Aminoindane (2-AI) | C₉H₁₁N | -NH₂ at C2; no methylenedioxy | Unsubstituted aromatic ring; no methylenedioxy bridge | Weak MAO inhibition |
5-IAI | C₉H₁₀IN | -NH₂ at C2; -I at C5 | Iodo substitution at C5 | Selective serotonin release (SSRA) |
The N-methyl group in MDMAI reduces polarity compared to primary aminoindanes like MDAI (C₁₀H₁₁NO₂), enhancing lipid diffusion. Unlike MDAI’s balanced serotonin/norepinephrine releasing properties, MDMAI acts as a selective serotonin releasing agent (SSRA) due to steric and electronic perturbations from N-methylation. This modification diminishes norepinephrine transporter (NET) engagement, altering its neurochemical profile versus MDAI [3] [4] [6]. The methylenedioxy moiety in both MDMAI and MDAI augments serotonin affinity compared to non-bridged analogues like 2-AI [6].
Table 3: Conformational Parameters of MDMAI vs. MDMA
Parameter | MDMAI | MDMA |
---|---|---|
Dihedral Angle (Ar-C-C-N) | 60–75° (rigid) | 180° (flexible, rotatable) |
Aromatic-Amine Planarity | Non-planar (cyclopentane-induced twist) | Planar to perpendicular flexibility |
Key Bond Lengths | C2-N: 1.47 Å; C1-C2: 1.52 Å | Cβ-N: 1.52 Å; Cα-Cβ: 1.54 Å |
Chirality Influence | C2 configuration modulates amine vector orientation | Cα configuration dictates stereoselectivity |
The fused ring system also elevates metabolic stability versus MDMA by shielding labile sites (e.g., β-keto positions), though oxidative demethylenation remains a minor pathway [7]. This structural rigidity underpins MDMAI’s distinct pharmacological signature among entactogen-like compounds [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: